![molecular formula C18H20N2O4 B2399940 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide CAS No. 898418-42-3](/img/structure/B2399940.png)
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide
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Overview
Description
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The 3,4-dihydroisoquinolin-2(1H)-one core is a valuable building block for designing novel pharmaceutical compounds. Researchers explore its potential as a scaffold for drug development, especially in areas such as antidepressants, anti-hypertensives, antiulcer agents, and analgesics .
- A study identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid as a potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3. This enzyme plays a role in breast and prostate cancer, making this compound relevant for cancer research .
- Researchers investigate derivatives of 3,4-dihydroisoquinolin-2(1H)-one for their biological effects. Hydroxy- and halogeno-substituted analogues have been studied, and their potential pharmacological activities are of interest .
- The one-pot synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives involves a base-mediated three-component reaction. Ninhydrin, aniline, and acetylenic esters react in methanol under transition-metal-free conditions, leading to the formation of C–N and C–C bonds via tandem cyclization .
Medicinal Chemistry and Drug Development
Aldo-Keto Reductase Inhibition
Biological Activity and Pharmacology
Synthetic Methodology and Tandem Cyclization
Versatile Methanolysis Reaction
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 3,4-dihydroisoquinoline derivatives, have been reported to exhibit potent antidepressant and anticonvulsant activity .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a dose-dependent manner, suggesting a direct interaction with specific receptors or enzymes .
Biochemical Pathways
Similar compounds have been found to increase central nervous system 5-ht and ne, suggesting an impact on neurotransmitter pathways .
Pharmacokinetics
Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability.
Result of Action
Similar compounds have been found to exhibit antidepressant and anticonvulsant effects, suggesting a potential impact on neuronal function and mood regulation .
Action Environment
It’s worth noting that the efficacy of similar compounds has been found to be dose-dependent , suggesting that factors such as dosage and administration route could influence the compound’s action.
properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-19-18(22)12-24-17-11-23-15(8-16(17)21)10-20-7-6-13-4-2-3-5-14(13)9-20/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRQASJXXSPGHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-methylacetamide |
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